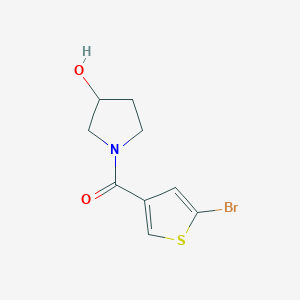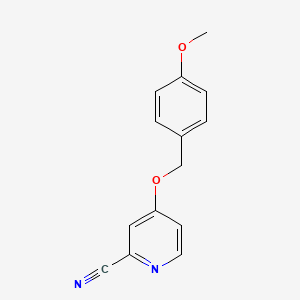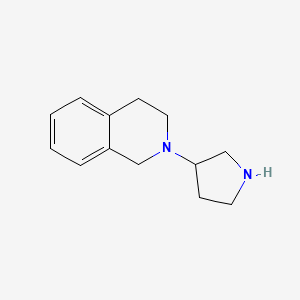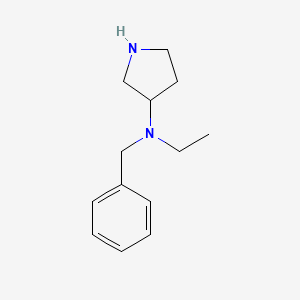
Benzyl-ethyl-pyrrolidin-3-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-ethyl-pyrrolidin-3-yl-amine is a synthetic organic compound featuring a pyrrolidine ring substituted with benzyl and ethyl groups
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reductive amination of benzyl-ethyl-ketone with pyrrolidine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Route 2: Another approach is the alkylation of pyrrolidine with benzyl chloride and ethyl bromide under basic conditions, using a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods:
- Industrially, the compound can be synthesized via continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including precise control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethyl groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Benzyl-ethyl-pyrrolidin-3-one or benzyl-ethyl-pyrrolidine-3-carboxylic acid.
Reduction: Benzyl-ethyl-pyrrolidin-3-yl-methylamine.
Substitution: Various substituted benzyl-ethyl-pyrrolidin-3-yl-amines depending on the alkyl halide used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry:
- Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which benzyl-ethyl-pyrrolidin-3-yl-amine exerts its effects is primarily through interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the benzyl and ethyl substitutions, used widely in medicinal chemistry.
N-methyl-pyrrolidine: Similar in structure but with a methyl group instead of benzyl and ethyl groups.
Uniqueness:
- Benzyl-ethyl-pyrrolidin-3-yl-amine’s unique substitutions confer distinct steric and electronic properties, making it a valuable scaffold for drug design. Its ability to interact with a variety of molecular targets sets it apart from simpler pyrrolidine derivatives.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-benzyl-N-ethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDETCBJFSOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

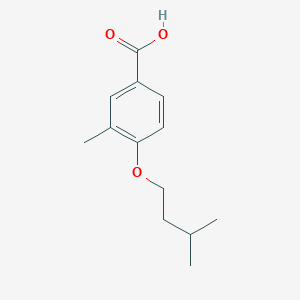
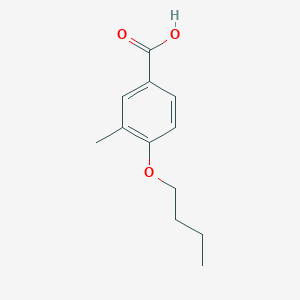
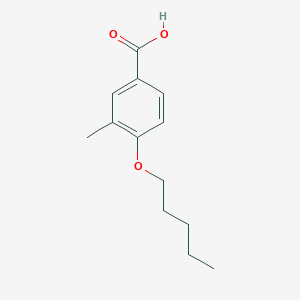
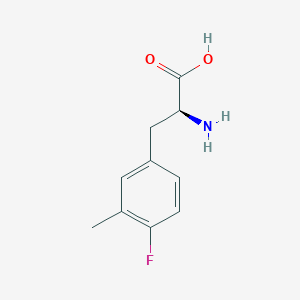
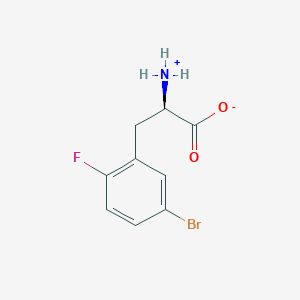
![4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7870554.png)


